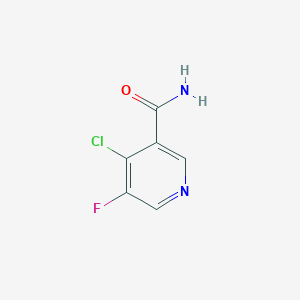

4-Chloro-5-fluoronicotinamide

Beschreibung

Context and Significance of Halogenated Nicotinamide (B372718) Scaffolds in Drug Discovery

Nicotinamide and its derivatives are crucial in various biological processes, acting as precursors to the essential coenzyme nicotinamide adenine (B156593) dinucleotide (NAD+). nih.govmdpi.com NAD+ is vital for cellular metabolism, redox reactions, and DNA repair. nih.govmdpi.com The modification of the nicotinamide structure through halogenation has become a key strategy in medicinal chemistry.

The introduction of halogen atoms can influence a molecule's:

Binding Affinity: Halogen bonds, a type of non-covalent interaction, can form between a halogen atom and a nucleophilic group on a biological target, potentially improving the binding affinity of a drug candidate. nih.gov

Lipophilicity and Membrane Permeability: The addition of chlorine or fluorine can increase a molecule's fat-solubility, which can affect its absorption and distribution within the body. nih.gov

Metabolic Stability: Halogenation can block sites on a molecule that are susceptible to metabolic breakdown, thereby extending its therapeutic effect. nih.gov

This approach has been successfully applied to develop a range of therapeutic agents. For instance, nicotinamide derivatives have been investigated for their potential as antifungal agents, with some showing potent activity against various fungal strains. nih.gov Furthermore, nicotinamide-based scaffolds are being explored as kinase inhibitors, including those targeting VEGFR-2 for cancer therapy. rsc.org

Role of 4-Chloro-5-fluoronicotinamide as a Synthetic Intermediate in Complex Molecule Construction

This compound serves as a key synthetic intermediate, a starting material for building more complex molecules. Its specific arrangement of chlorine and fluorine atoms on the nicotinamide ring provides chemists with versatile handles for further chemical modifications. The presence of these halogens allows for a variety of chemical reactions to construct intricate molecular architectures.

This compound is a known intermediate in the synthesis of various biologically active molecules. For example, it is a building block in the creation of certain GSK-3 inhibitors, which are being investigated for their therapeutic potential. google.com The synthesis of fluorinated pyrimidines and aminopyrazoles, which are important classes of compounds in medicinal chemistry, can also utilize fluorinated building blocks derived from similar principles. nih.gov

Overview of Research Trajectories for Nicotinamide Derivatives

The field of nicotinamide derivatives is an active area of research with several promising trajectories:

Targeted Therapies: Researchers are designing nicotinamide derivatives to selectively inhibit specific enzymes, such as poly(ADP-ribose) polymerase (PARP) enzymes, which are involved in DNA repair and are a target for cancer therapy. biorxiv.org

Antimicrobial Agents: The development of novel nicotinamide-based antifungals and antibacterials continues to be a significant research focus, aiming to combat drug-resistant pathogens. nih.gov

Agrochemicals: Nicotinamide derivatives have also found applications in agriculture as fungicides. nih.govacs.org

Late-Stage Modification: The ability to modify existing bioactive compounds in the later stages of synthesis is a powerful tool. Halogenation, including the use of intermediates like this compound, plays a crucial role in this strategy to rapidly generate new drug candidates with improved properties. nih.gov

The versatility of the nicotinamide scaffold, combined with the strategic use of halogenation, ensures that research into compounds like this compound will continue to be a fruitful area for the discovery of new medicines and other valuable chemical entities.

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-chloro-5-fluoropyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClFN2O/c7-5-3(6(9)11)1-10-2-4(5)8/h1-2H,(H2,9,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNPAQBUHUSHPMB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C=N1)F)Cl)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClFN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.56 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 4 Chloro 5 Fluoronicotinamide and Its Derivatives

Established Synthetic Routes for 4-Chloro-5-fluoronicotinamide

The construction of the this compound core relies on the strategic manipulation of polysubstituted pyridine (B92270) precursors. Key to these syntheses is the selective introduction and transformation of functional groups on the pyridine ring.

Transformations from Precursors such as 2,6-Dichloro-5-fluoronicotinamide

A common and practical starting point for the synthesis of this compound is 2,6-Dichloro-5-fluoronicotinamide. This precursor can be prepared from 2,6-dichloro-5-fluoro-pyridine-3-carbonitrile. The nitrile group is hydrolyzed to a primary amide, a transformation that can be achieved with a high yield of 99.5% using concentrated sulfuric acid at 62°C for one hour. cabidigitallibrary.org

The subsequent selective removal of the chlorine atom at the 6-position is a critical step. Catalytic hydrogenation is a frequently employed method for the selective dechlorination of polychlorinated pyridines. Palladium-based catalysts, such as palladium on carbon (Pd/C), are often effective for this transformation. cabidigitallibrary.org The selectivity of the dechlorination can be influenced by the catalyst, reaction conditions (temperature, pressure), and the presence of additives. For instance, the use of a fixed-bed continuous technology with a palladium-on-carbon catalyst has been shown to be effective for the selective dechlorination of 2,3,6-trichloropyridine to 2,3-dichloropyridine, highlighting the potential for controlling selectivity in such systems. cabidigitallibrary.org

An alternative precursor is 2,6-dichloro-5-fluoronicotinic acid. This acid can be converted to the corresponding amide, 2,6-Dichloro-5-fluoronicotinamide, through amination, for example, using thionyl chloride and triethylamine (TEA). cabidigitallibrary.org The acid itself can be synthesized from 2,6-dichloro-5-fluoro-3-cyanopyridine via hydrolysis. acs.org

| Precursor | Reagents and Conditions | Product | Yield |

| 2,6-dichloro-5-fluoro-pyridine-3-carbonitrile | Concentrated H₂SO₄, 62°C, 1 h | 2,6-Dichloro-5-fluoronicotinamide | 99.5% |

| 2,6-Dichloro-5-fluoronicotinic acid | Thionyl chloride, TEA | 2,6-Dichloro-5-fluoronicotinamide | - |

| 2,6-dichloro-5-fluoro-3-cyanopyridine | Acid hydrolysis | 2,6-dichloro-5-fluoronicotinic acid | - |

Process Optimization for Reproducible and Scalable Synthesis

For the practical application of this compound, the development of reproducible and scalable synthetic processes is paramount. This involves optimizing reaction parameters to maximize yield and purity while minimizing costs and environmental impact.

Key areas for optimization in the synthesis of this compound include:

Catalyst Selection and Loading: In the selective dechlorination of 2,6-Dichloro-5-fluoronicotinamide, the choice of catalyst and its loading are critical. Different palladium catalysts can exhibit varying activities and selectivities. Optimizing the catalyst loading can reduce costs without compromising reaction efficiency.

Reaction Conditions: Temperature, pressure, and reaction time are crucial parameters that need to be carefully controlled for a scalable process. Continuous flow reactors offer advantages in terms of heat and mass transfer, leading to better control and reproducibility compared to batch processes. rsc.orgresearchgate.net

Solvent and Base Selection: The choice of solvent and base can significantly impact the reaction rate and selectivity. For amidation reactions, for example, the use of greener solvents and the optimization of the base can lead to more sustainable and efficient processes.

Work-up and Purification: Developing efficient work-up and purification procedures is essential for obtaining the final product in high purity on a large scale. This may involve crystallization, extraction, or chromatographic techniques, with a focus on minimizing solvent usage and waste generation.

Recent advancements in continuous flow synthesis and automated optimization platforms can significantly accelerate the development of robust and scalable processes for the production of fine chemicals like this compound. rsc.org

Derivatization Strategies Utilizing this compound and Related Pyridine Carboxamides

The presence of the reactive chloro and fluoro substituents, along with the carboxamide group, makes this compound a versatile building block for the synthesis of a wide range of heterocyclic compounds.

Synthesis of Pyrazolo[3,4-b]pyridine Derivatives

Pyrazolo[3,4-b]pyridines are a class of heterocyclic compounds with significant biological activities. nih.govnih.gov The synthesis of these derivatives often involves the construction of the pyrazole ring onto a pre-existing pyridine scaffold.

One common strategy involves the reaction of a substituted aminopyrazole with a 1,3-dicarbonyl compound or its equivalent. nih.govmdpi.com While direct use of this compound in this context is not explicitly detailed in the provided results, related 4-chloro substituted 1H-pyrazolo[3,4-b]pyridines can be obtained through the Gould-Jacobs reaction, which utilizes a 3-aminopyrazole and diethyl 2-(ethoxymethylene)malonate, followed by treatment with phosphorus oxychloride (POCl₃). nih.gov

Another approach involves the cyclization of a 5-amino-1-phenylpyrazole with an α,β-unsaturated ketone in the presence of a catalyst like zirconium tetrachloride (ZrCl₄). mdpi.com This highlights the general strategy of using substituted pyridines as precursors. The chloro and fluoro groups on the this compound scaffold can be further functionalized after the formation of the pyrazolo[3,4-b]pyridine core, allowing for the synthesis of a diverse library of compounds. For instance, the chloro group can be displaced by various nucleophiles.

A key reaction for forming the pyrazolo[3,4-b]pyridine ring system from a pyridine precursor is the reaction with hydrazine. nih.gov The 4-chloro substituent in this compound can act as a leaving group in a nucleophilic aromatic substitution reaction with hydrazine, followed by intramolecular cyclization to form the pyrazole ring.

| Reactants | Catalyst/Conditions | Product |

| 5-amino-1-phenylpyrazole, α,β-unsaturated ketones | ZrCl₄, DMF/EtOH, 95°C | 4-Substituted 6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridines |

| 3-aminopyrazole, diethyl 2-(ethoxymethylene)malonate, then POCl₃ | - | 4-chloro-1H-pyrazolo[3,4-b]pyridines |

| 1,6-diphenyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid methyl ester, hydrazine hydrate | Reflux | 1,6-diphenyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbohydrazide |

Incorporation into Diverse Heterocyclic Scaffolds

The reactivity of this compound allows for its incorporation into a variety of other fused heterocyclic systems, such as pyridopyrimidines and thiazolopyridines.

Pyridopyrimidines: These fused heterocycles are known for their diverse biological activities. nih.govresearchgate.netnih.govthieme-connect.de The synthesis of pyridopyrimidines can be achieved by reacting a 2-aminonicotinamide derivative with various reagents. For example, thermal cyclization of 2-aminonicotinamides with aromatic aldehydes can produce partially hydrogenated pyrido[2,3-d]pyrimidines. thieme-connect.de this compound, after conversion of the chloro group to an amino group, could serve as a precursor in such reactions.

Thiazolopyridines: Thiazolopyridine derivatives also exhibit a range of biological properties. Their synthesis can be accomplished through various routes, including the traceless solid-phase synthesis of 2,5,6,7-tetrasubstituted thiazolo[4,5-b]pyridine derivatives using a Friedländer reaction. nih.gov The chloro and fluoro substituents on the this compound ring offer handles for annulation reactions to form the thiazole ring.

The versatility of 2,6-Dichloro-5-Fluoronicotinamide as a precursor is also notable, as it is used in the synthesis of purine derivatives, phenols, benzotriazoles, steroids, and acid hydrazides. cymitquimica.com

Novel Synthetic Approaches and Catalyst Systems

The development of novel and more efficient synthetic methods for the preparation of functionalized nicotinamides is an active area of research. These approaches often focus on improving selectivity, reducing waste, and utilizing milder reaction conditions.

Catalyst Systems for Amidation: The direct amidation of carboxylic acids with amines is a highly desirable transformation. Borane-pyridine has been reported as an efficient liquid catalyst for the direct amidation of a wide range of carboxylic acids and amines, tolerating various functional groups, including halogens. nih.govmdpi.com Such catalyst systems could be applied to the synthesis of this compound from the corresponding nicotinic acid, offering a more direct route.

Palladium-Catalyzed Amination: Palladium-catalyzed amination reactions, such as the Buchwald-Hartwig amination, are powerful tools for the formation of C-N bonds and have been successfully applied to the synthesis of aminopyridines from halopyridines. acs.orgnih.gov This methodology could be employed to introduce an amino group at the 4-position of a suitable pyridine precursor, which could then be converted to the target nicotinamide (B372718).

Biocatalysis: The use of enzymes in organic synthesis, or biocatalysis, offers several advantages, including high selectivity and mild reaction conditions. While specific biocatalytic routes to this compound have not been detailed in the provided results, the potential for using enzymes for amidation reactions is an area of growing interest. researchgate.net

The ongoing development of new catalysts and synthetic methodologies will undoubtedly lead to more efficient and sustainable routes for the synthesis of this compound and its derivatives, facilitating their exploration in various scientific disciplines.

Exploration of Efficient Halogenation and Amidation Reactions

The synthesis of this compound relies on efficient and selective halogenation and amidation methodologies. A key precursor for this compound is 2-chloro-5-fluoronicotinic acid. Modern synthetic routes have focused on improving the yield and scalability of producing this intermediate. One effective method involves the selective catalytic dechlorination of 2,6-dichloro-5-fluoronicotinic acid. This reaction can be carried out using various catalysts, such as palladium on carbon (Pd/C) or a Lindlar catalyst, under hydrogenation conditions. The reaction is typically performed in a solvent like ethanol or ethyl acetate, with the addition of a base such as triethylamine to neutralize the generated HCl. Reaction pressures can range from normal atmospheric pressure up to 5 atmospheres, with temperatures maintained between 20-50°C google.com.

Once the 2-chloro-5-fluoronicotinic acid intermediate is obtained, the subsequent amidation step is crucial for forming the final product. A widely used and efficient laboratory-scale method for this conversion is the activation of the carboxylic acid group. This is often achieved by converting the nicotinic acid derivative into a more reactive acyl chloride. Reagents such as oxalyl chloride or thionyl chloride in an inert solvent like dichloromethane (CH2Cl2), often with a catalytic amount of dimethylformamide (DMF), are used for this purpose. The resulting acyl chloride is then reacted with an ammonia source, such as aqueous or gaseous ammonia, to yield this compound mdpi.com.

This two-step process, summarized in the table below, represents a common and efficient pathway for the synthesis of the target compound.

| Reaction Step | Starting Material | Key Reagents | Product | Typical Conditions |

|---|---|---|---|---|

| Selective Dechlorination | 2,6-dichloro-5-fluoronicotinic acid | H₂, Pd/C or Lindlar catalyst, Et₃N | 2-chloro-5-fluoronicotinic acid | Ethanol/Ethyl Acetate, 20-50°C, 1-5 atm google.com |

| Amidation | 2-chloro-5-fluoronicotinic acid | 1. (COCl)₂, cat. DMF 2. Ammonia | This compound | CH₂Cl₂, Room Temperature mdpi.com |

Development of New Reaction Conditions for Pyridine Core Modifications

The pyridine ring is a foundational scaffold in many biologically active molecules, and the development of novel methods to modify this core is a significant area of research. These advanced methodologies allow for the synthesis of a diverse range of derivatives of this compound, enabling fine-tuning of its chemical properties.

Catalytic Stereoselective Dearomatization: One powerful strategy involves the catalytic stereoselective dearomatization of the pyridine ring. This approach breaks the aromaticity of the pyridine to create highly functionalized, three-dimensional piperidine or dihydropyridine structures. For instance, copper-catalyzed protocols can achieve a highly enantioselective 1,4-dearomatization of pyridines with silyl hydrides to produce 1,4-dihydropyridines mdpi.com. Similarly, rhodium-catalyzed methods using boronic acids as nucleophiles can convert pyridinium salts into enantioenriched tetrahydropyridines. These reactions provide access to chiral building blocks that would be difficult to synthesize using traditional methods mdpi.com.

Photo-induced Catalysis: Visible-light photoredox catalysis has emerged as a mild and efficient tool for pyridine functionalization. A notable example is the photo-induced catalytic halopyridylation of unactivated alkenes. This method uses a halopyridine as a dual source for both the pyridyl group and the halogen atom, allowing for the simultaneous and regioselective formation of new C-C and C-X (halogen) bonds under mild conditions nih.gov. This atom-economical approach can be applied in the late-stage functionalization of complex molecules.

Tuning Electronics via Substitution: The electronic properties and subsequent reactivity of the pyridine core can be precisely controlled by introducing electron-withdrawing or electron-donating groups at specific positions. Research on iron-pyridinophane complexes has shown that substitution at the 4-position of the pyridine ring provides a direct handle to regulate the electronic properties of the metal center, which in turn controls its catalytic activity in C-C coupling reactions nih.gov. This principle can be applied to modulate the reactivity of the this compound scaffold for further derivatization.

| Methodology | Description | Key Features | Potential Application |

|---|---|---|---|

| Stereoselective Dearomatization | Catalytic addition of nucleophiles to the pyridine ring, breaking aromaticity. | Creates chiral, 3D structures; High enantioselectivity. mdpi.com | Synthesis of complex chiral piperidine derivatives. |

| Photo-induced Halopyridylation | Visible-light catalyzed cross-coupling of halopyridines and alkenes. | Atom-economical; Mild, redox-neutral conditions. nih.gov | Adding functionalized side-chains to the pyridine ring. |

| Electronic Tuning | Modification of the pyridine ring with electron-donating/withdrawing groups. | Regulates reactivity for subsequent reactions. nih.gov | Modifying the core reactivity for targeted derivatization. |

Radiochemical Synthesis and Isotopic Labeling Techniques

Development of Fluorine-18 Labeled Fluoronicotinamide Analogs for Preclinical Imaging Applications

The development of radiolabeled compounds is essential for non-invasive imaging techniques like Positron Emission Tomography (PET). Fluorine-18 ([¹⁸F]) is a preferred radionuclide for PET due to its favorable physical properties, including a 109.8-minute half-life and low positron energy, which allows for high-resolution imaging. Significant research has been dedicated to developing [¹⁸F]-labeled fluoronicotinamide analogs for preclinical imaging.

A primary method for introducing [¹⁸F] into aromatic systems like the pyridine ring is through nucleophilic aromatic substitution (SₙAr). This typically involves reacting a precursor molecule containing a good leaving group with no-carrier-added [¹⁸F]fluoride. For nicotinamide analogs, precursors often feature a leaving group such as a nitro group or a trialkylammonium salt at the position to be labeled. The synthesis of an [¹⁸F]-labeled aniline intermediate, [¹⁸F]3-chloro-4-fluoroaniline, has been utilized for the facile radiosynthesis of PET tracers, achieving decay-corrected radiochemical yields of around 18%.

To overcome the often harsh conditions required for direct labeling, which may not be suitable for sensitive biomolecules, [¹⁸F]-labeled prosthetic groups have been developed. These are small, radiolabeled molecules that can be conjugated to a larger molecule in a separate, milder step. A prominent example is 6-[¹⁸F]fluoronicotinic acid tetrafluorophenyl ester ([¹⁸F]F-Py-TFP). This prosthetic group can be synthesized directly from a trimethylammonium precursor, reacting with [¹⁸F]fluoride at a moderate temperature of 40°C to produce yields of 60-70%. The purified [¹⁸F]F-Py-TFP can then be rapidly conjugated to peptides or other biomolecules.

The successful synthesis of these [¹⁸F]-labeled fluoronicotinamide analogs allows for their use in preclinical PET imaging studies. These studies help to assess the biodistribution, target engagement, and pharmacokinetics of new therapeutic agents in living organisms, providing crucial data for drug development.

Biological Activity and Molecular Mechanisms of Action of 4 Chloro 5 Fluoronicotinamide Analogs

In Vitro Biological Assessment

The in vitro biological assessment of 4-chloro-5-fluoronicotinamide analogs encompasses a range of assays designed to elucidate their cellular effects and molecular mechanisms of action. These assessments are crucial in the early stages of drug discovery to identify and characterize the biological activity of these compounds.

Cellular Assays and High-Throughput Screening for Biological Response

Cellular assays and high-throughput screening (HTS) are fundamental tools for evaluating the biological effects of large numbers of molecules, including nicotinamide (B372718) analogs. researchgate.net These methods allow for the rapid identification of compounds that modulate specific cellular pathways or exhibit desired biological responses, such as antitumor activity. researchgate.net HTS strategies often employ fluorometric or colorimetric readouts to measure enzyme activity or cell viability. nih.govnih.gov For instance, a fluorometric method has been developed for assaying nicotinamide phosphoribosyltransferase (Nampt) activity, an enzyme involved in NAD biosynthesis, which is a target in cancer therapy. researchgate.net This HTS system was validated through a pilot screening of a small library of compounds and is designed to expedite the discovery of Nampt inhibitors. researchgate.net

Similarly, HTS methods have been developed for nicotinamidases, enzymes that are also involved in NAD+ metabolism and are considered potential drug targets. bangor.ac.uk These screening assays can be used to identify inhibitors from large compound libraries, including metagenomic sources. bangor.ac.uk The development of robust HTS assays is imperative for the efficient discovery of novel bioactive nicotinamide derivatives. researchgate.net

Enzyme Inhibition Profiling of Nicotinamide Derivatives (e.g., HDAC6, ALDH Isoforms, GSK-3)

Analogs of this compound have been investigated for their inhibitory activity against various enzymes implicated in disease, including histone deacetylase 6 (HDAC6), aldehyde dehydrogenase (ALDH) isoforms, and glycogen (B147801) synthase kinase-3 (GSK-3).

HDAC6: A series of novel 5-fluoronicotinamide (B1329777) derivatives have been identified as inhibitors of HDAC6. acs.org HDAC6 is a class IIb histone deacetylase with a variety of non-histone substrates, making it a target for various diseases, including heart disease. acs.org Selective inhibition of HDAC6 is considered a promising therapeutic strategy. medchemexpress.cn The inhibitory activity of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50) values, which are determined through biochemical assays. acs.org

ALDH Isoforms: The aldehyde dehydrogenase (ALDH) superfamily consists of 19 isoforms that are often overexpressed in cancer stem cells, contributing to therapy resistance. researcher.life While specific inhibition data for this compound is not available, the general class of nicotinamide-related compounds is relevant in the context of ALDH function due to their structural relation to the cofactor NAD+. Targeting multiple ALDH isoforms is being explored as a therapeutic strategy. nih.gov Various small molecules have been developed as broad-spectrum or isoform-specific ALDH inhibitors. frontiersin.orgnih.gov

GSK-3: Isonicotinamides, which are isomers of nicotinamides, have been discovered as potent and highly selective inhibitors of glycogen synthase kinase-3 (GSK-3). nih.gov GSK-3 is a serine/threonine kinase involved in numerous cellular processes, and its inhibition may be beneficial in treating conditions like Alzheimer's disease. nih.govosti.gov Structure-activity relationship (SAR) studies on substituted N-(pyridin-3-yl)-2-amino-isonicotinamides have led to analogs with improved potency. nih.gov GSK-3 inhibitors can be small molecules that bind to the ATP-binding site of the kinase, preventing it from phosphorylating its substrates. patsnap.com

| Enzyme Target | Compound Class | Reported Activity |

| HDAC6 | 5-Fluoronicotinamide Derivatives | Potent Inhibition (IC50 values in nM range) acs.org |

| GSK-3 | Isonicotinamides | Highly Selective Inhibition (Ki of 6.9 nM and 31 nM for GSK3α and GSK3β respectively for some analogs) nih.govselleckchem.com |

| ALDH Isoforms | General Small Molecule Inhibitors | Inhibition of various isoforms (e.g., IC50 of 207 nM for ALDH1A1 with KS100) nih.gov |

Determining the type of enzyme inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed) is a critical step in characterizing the mechanism of action of an inhibitor. This is typically achieved through enzyme kinetic studies.

Competitive inhibition occurs when the inhibitor binds to the active site of the enzyme, competing with the substrate. libretexts.org This type of inhibition can be overcome by increasing the substrate concentration. knyamed.com Kinetically, competitive inhibitors increase the apparent Michaelis constant (Km) of the enzyme for its substrate while the maximum velocity (Vmax) remains unchanged. knyamed.com

Non-competitive inhibition involves the inhibitor binding to an allosteric site (a site other than the active site) on the enzyme. This binding alters the enzyme's conformation and reduces its catalytic efficiency, but it does not prevent the substrate from binding. knyamed.com In non-competitive inhibition, the Vmax is decreased, while the Km remains unchanged. knyamed.com

The type of inhibition can be determined experimentally by measuring the enzyme's reaction rate at various substrate and inhibitor concentrations and then plotting the data, for example, using a Lineweaver-Burk plot (a double reciprocal plot of 1/velocity versus 1/[substrate]). researchgate.net The pattern of changes in the plot in the presence of the inhibitor reveals the inhibition modality. Another method involves creating replots of IC50 values as a function of the substrate concentration. researchgate.net

Receptor Binding Studies and Affinity Determinations

Receptor binding studies are essential for quantifying the interaction between a ligand, such as a this compound analog, and its target receptor. These studies determine the binding affinity, typically expressed as the dissociation constant (Kd) or the inhibitory constant (Ki). biorxiv.org

One common method is the saturation binding assay , where a fixed amount of receptor is incubated with increasing concentrations of a radiolabeled ligand. The amount of bound ligand is measured, and the data is used to calculate the Kd and the maximum number of binding sites (Bmax). sigmaaldrich.comDisplacement binding assays are used to determine the affinity of non-labeled compounds by measuring their ability to compete with a radiolabeled ligand for binding to the receptor. The concentration of the unlabeled compound that displaces 50% of the radiolabeled ligand is the IC50 value, which can be converted to a Ki value. sigmaaldrich.com

For nicotinic acid and its derivatives, G protein-coupled receptors such as HM74 (low affinity) and HM74A (high affinity) have been identified as molecular targets. researchgate.net Techniques like Saturation Transfer Difference (STD) NMR spectroscopy can also be used to determine the binding affinity and epitopes of ligands like nicotinamide to their protein targets. nih.gov For example, the binding affinity of nicotinamide to nicotinamide N-methyltransferase (NNMT) has been determined using this method. nih.gov

Modulation of Protein-Protein Interactions (e.g., YAP/TAZ-TEAD, KRAS)

Disrupting pathological protein-protein interactions (PPIs) is a promising therapeutic strategy. While there is no specific information on this compound modulating YAP/TAZ-TEAD or KRAS interactions, small molecules with related structural motifs are being explored as PPI inhibitors.

The KRAS protein is a key signaling molecule, and its mutations are common in many cancers. frontiersin.org Directly inhibiting KRAS has been challenging, but small molecules have been developed that interfere with its ability to interact with downstream effectors or with regulatory proteins like Son of Sevenless (SOS1). frontiersin.orgdiscoveryontarget.com For example, inhibitors can bind to pockets on the KRAS surface, disrupting the interactions necessary for its signaling function. frontiersin.orguniprot.org Biochemical screening and structure-based design are key approaches to developing such inhibitors. researchgate.net

The YAP/TAZ-TEAD interaction is another critical PPI in cancer signaling. The transcriptional co-activators YAP and TAZ bind to TEAD transcription factors to drive the expression of genes involved in cell proliferation and survival. Small molecules that block this interaction are being investigated as potential cancer therapeutics.

Anti-Microbial Activity of Fluoronicotinamide Analogs

Several studies have demonstrated the anti-microbial activity of fluoronicotinamide analogs and other nicotinamide derivatives against a range of pathogens.

5-Fluoronicotinic acid and 5-fluoronicotinamide have been shown to inhibit the in vitro growth of various bacteria, including Streptococcus sp., Staphylococcus aureus, and Escherichia coli. nih.gov The growth of Streptococcus sp. was inhibited by more than 50% at concentrations of 0.05 µg/ml for 5-fluoronicotinic acid and 0.5 µg/ml for 5-fluoronicotinamide. nih.gov This inhibition could be reversed by nicotinic acid, suggesting that these compounds act as antimetabolites. nih.gov

Other synthesized nicotinamide derivatives have also shown significant antibacterial and antifungal activities. bg.ac.rslatamjpharm.org For instance, a series of substituted phenylfuranylnicotinamidines displayed minimum inhibitory concentration (MIC) values in the range of 10–20 µM against both Gram-positive and Gram-negative bacteria. scienceopen.comresearchgate.net Specifically, some compounds showed excellent activity against Staphylococcus aureus with MIC values of 10 µM, comparable to the antibiotic ampicillin. scienceopen.comresearchgate.net Additionally, certain nicotinamide derivatives have exhibited good fungicidal activities, for example, against Candida albicans, including fluconazole-resistant strains. nih.gov N-(thiophen-2-yl) nicotinamide derivatives have also been found to have excellent fungicidal activity against cucumber downy mildew. mdpi.com

| Compound/Analog Class | Microorganism | Activity (MIC/Inhibition) |

| 5-Fluoronicotinic acid | Streptococcus sp. | >50% inhibition at 0.05 µg/ml nih.gov |

| 5-Fluoronicotinamide | Streptococcus sp. | >50% inhibition at 0.5 µg/ml nih.gov |

| Substituted phenylfuranylnicotinamidines | Staphylococcus aureus | MIC = 10 µM scienceopen.comresearchgate.net |

| 2-amino-N-(3-isopropylphenyl)nicotinamide | Candida albicans SC5314 | MIC = 0.25 μg/mL nih.gov |

| N-(thiophen-2-yl) nicotinamide derivatives (e.g., 4f) | Pseudoperonospora cubensis | EC50 = 1.96 mg/L mdpi.com |

Molecular and Biochemical Target Elucidation

Research into the precise molecular and biochemical targets of chloro-fluoro nicotinamide analogs is an emerging field. The primary focus has been on identifying specific enzymes and receptors responsible for their observed biological effects.

Studies on halogenated nicotinamide derivatives suggest that their mechanism of action may involve the inhibition of specific enzymes crucial for pathogen survival. For instance, some nicotinamide analogs have been shown to target fungal metabolic pathways.

One study identified that N-(3-chloro-4-fluorophenyl)-2-(methylthio)nicotinamide exhibits antifungal activity against the phytopathogenic fungi Rhizoctonia solani and Sclerotinia sclerotiorum. nih.gov Another analog, 4-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)butyl nicotinamide, also demonstrated fungicidal properties against Alternaria alternata. nih.gov While the exact enzyme targets in these fungi were not explicitly detailed in the available research, the activity of nicotinamide derivatives often relates to the inhibition of enzymes involved in vital metabolic pathways.

In a different context, a 2-chloro-4-fluoro-substituted nicotinamide analog was investigated for its effect on sirtuins, a class of enzymes involved in cellular regulation. However, this particular analog showed negligible inhibition of sirtuin activity, suggesting a degree of selectivity in the targets of such compounds.

Detailed information regarding the binding modes and interaction dynamics of this compound analogs with their putative enzyme or receptor targets is currently limited in publicly available scientific literature. Understanding these interactions at a molecular level, through techniques such as X-ray crystallography or computational modeling, will be crucial for the rational design and optimization of more potent and selective analogs in the future.

Preclinical Efficacy in Animal Models

The evaluation of this compound analogs in preclinical animal models is a critical step in assessing their therapeutic potential. However, there is a notable lack of published in vivo studies for compounds specifically identified as this compound or its direct derivatives.

There are currently no publicly available research findings detailing the in vivo evaluation of this compound or its close analogs in non-human disease models for conditions such as cancer or infectious diseases.

Due to the absence of in vivo efficacy data, a correlation between in vitro activity and in vivo biological outcomes for this compound analogs cannot be established at this time. Further research, including animal studies, would be necessary to determine if the in vitro antifungal properties of certain chloro-fluoro nicotinamide derivatives translate to efficacy in a whole-organism setting.

Data on Chloro-Fluoro Nicotinamide Analogs

| Compound Name | Observed Biological Activity | Target Organism/System | Reference |

|---|---|---|---|

| N-(3-chloro-4-fluorophenyl)-2-(methylthio)nicotinamide | Antifungal | Rhizoctonia solani, Sclerotinia sclerotiorum | nih.gov |

| 4-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)butyl nicotinamide | Fungicidal | Alternaria alternata | nih.gov |

| 2-chloro-4-fluoro-substituted nicotinamide analog | Negligible sirtuin inhibition | Sirtuin enzymes |

Structure Activity Relationships Sar and Lead Optimization

Design Principles for Nicotinamide-Based Bioisosteres

Bioisosterism, the strategy of substituting one part of a molecule with a chemically similar group, is a cornerstone of drug design. In the context of nicotinamide-based compounds, this principle is applied to modulate biological activity, improve metabolic stability, and enhance target binding. The pyridine (B92270) ring and the carboxamide group of nicotinamide (B372718) are key pharmacophoric features that offer multiple avenues for bioisosteric replacement.

Key design principles include:

Ring Equivalents: Replacing the pyridine ring with other heterocyclic systems to alter electronic properties and explore new binding interactions.

Functional Group Mimics: The carboxamide group can be replaced by other hydrogen-bonding moieties to modify binding affinity and solubility.

Halogen as a Hydrogen Bioisostere: The substitution of hydrogen with fluorine is a common and effective strategy. Fluorine's small size, high electronegativity, and ability to form strong bonds with carbon can significantly influence a molecule's conformation, metabolic stability, and binding affinity by altering its electronic profile. The chlorine atom, while larger, introduces different electronic and steric properties that can also be exploited to enhance activity.

Systematic Chemical Modification and Activity Mapping of Halogenated Pyridine Carboxamides

The halogenation of the pyridine ring is a critical strategy in the lead optimization of nicotinamide analogs. The position, number, and type of halogen substituents can dramatically alter the compound's pharmacological profile. For 4-Chloro-5-fluoronicotinamide, the specific placement of chlorine at the 4-position and fluorine at the 5-position is the result of systematic exploration to map activity.

Studies on various halogenated nicotinamide derivatives have revealed several trends:

Positional Importance: Halogen substitution at different positions of the pyridine ring can influence the molecule's interaction with the target enzyme's active site. For instance, in a series of antifungal nicotinamide derivatives, the specific substitution pattern was found to be critical for activity. nih.gov

Electronic Effects: The electron-withdrawing nature of chlorine and fluorine at the 4 and 5 positions modifies the electron density of the pyridine ring. This can impact the pKa of the molecule and its ability to form hydrogen bonds or other interactions with the target protein.

Metabolic Stability: Halogenation, particularly fluorination, can block sites of metabolic oxidation, thereby increasing the compound's half-life in the body.

The table below illustrates how modifications to a related nicotinamide scaffold can impact inhibitory activity, providing a basis for understanding the importance of the specific halogenation pattern in this compound.

| Compound | Substitution on Pyridine Ring | Target/Assay | Activity (IC50/EC50) |

| Analog A | 5,6-dichloro | Fungicidal | 4.69 mg/L |

| Analog B | 6-bromo-5-chloro | Fungicidal | 21.44 mg/L |

| Analog C | Unsubstituted | NAMPT Inhibition | >1000 nM |

| Analog D | Imidazopyridine fusion | NAMPT Inhibition | 13.6 nM |

This table presents illustrative data from analogous compound series to demonstrate the principles of SAR. nih.govmdpi.com

Identification of Critical Structural Motifs for Potency and Selectivity

Through extensive SAR studies on nicotinamide analogs, several structural motifs have been identified as critical for achieving high potency and selectivity, particularly for targets like NAMPT.

The Pyridine Core: The nitrogen atom of the pyridine ring is often essential for forming a key hydrogen bond with the target enzyme, mimicking the natural substrate, nicotinamide.

The Carboxamide Moiety: The amide group is typically involved in a network of hydrogen bonds within the active site, anchoring the inhibitor. Modifications to this group are often detrimental to activity unless a suitable bioisostere is used.

Halogen Substituents: The 4-chloro and 5-fluoro substituents on this compound are likely critical motifs. The fluorine atom can enhance binding affinity through favorable electrostatic interactions, while the chlorine atom may occupy a specific hydrophobic pocket in the target's active site. The combination and specific location of these halogens are crucial for optimizing interactions. For example, in the development of some enzyme inhibitors, the introduction of halogens led to a significant increase in potency. nih.gov

Computational and Medicinal Chemistry Approaches to Lead Optimization

Modern drug discovery heavily relies on the synergy between computational modeling and synthetic medicinal chemistry to accelerate the lead optimization process.

Molecular Docking: This computational technique is used to predict the binding mode of this compound within the active site of its biological target. It helps visualize key interactions, such as hydrogen bonds and hydrophobic contacts, guiding the design of new analogs with improved binding affinity. For instance, docking studies on nicotinamide derivatives have helped rationalize their biological activities by revealing interactions with key amino acid residues.

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For halogenated nicotinamides, QSAR can be used to predict the activity of unsynthesized analogs, helping to prioritize which compounds to synthesize and test.

Synthetic Chemistry: Guided by computational predictions and SAR data, medicinal chemists synthesize novel derivatives. This iterative cycle of design, synthesis, and testing is fundamental to refining the lead compound. The development of potent NAMPT inhibitors, for example, has been driven by numerous medicinal chemistry programs that have systematically modified the nicotinamide scaffold. nih.gov

Impact of Substituents on Pharmacological Profiles

Potency and Efficacy: As discussed, the electronic and steric properties of the chloro and fluoro groups are fine-tuned to maximize interactions with the target, thereby increasing potency. The specific combination of a chloro and a fluoro group can offer advantages over single halogen substitutions or other substituent patterns.

Selectivity: Substituents can play a crucial role in determining the selectivity of a compound for its intended target over other related proteins. By designing substituents that exploit unique features of the target's active site, off-target effects can be minimized.

Pharmacokinetic Properties (ADME):

Absorption and Distribution: Halogenation, especially fluorination, often increases the lipophilicity of a molecule, which can influence its absorption and distribution in the body.

Metabolism: Fluorine and chlorine atoms can block metabolically labile positions on the pyridine ring, leading to increased metabolic stability and a longer duration of action.

Toxicity: While improving efficacy, modifications must also be monitored to avoid introducing liabilities. For example, some metabolites of complex nicotinamide inhibitors can be toxic, necessitating further structural modifications to mitigate this. nih.gov

Preclinical Pharmacokinetic Profile of this compound Remains Undisclosed in Publicly Available Research

Despite a comprehensive review of scientific literature, detailed preclinical pharmacokinetic and pharmacodynamic (PK/PD) data for the chemical compound this compound in animal models remains elusive. Extensive searches have not yielded specific information regarding its absorption, distribution, metabolism, and excretion (ADME) profile, hindering a complete characterization of its behavior in non-human species.

The requested in-depth analysis of the compound's journey through the body—from absorption and bioavailability to its distribution in various tissues, metabolic transformation, and eventual elimination—cannot be constructed based on currently accessible research. The scientific community has yet to publish findings that would populate the specific subsections of a detailed pharmacokinetic study as outlined.

This includes a lack of publicly available data on:

Absorption and Bioavailability: Information on how efficiently this compound is absorbed into the bloodstream and the fraction of an administered dose that reaches systemic circulation in any animal model is not documented in the searched scientific papers.

Distribution and Tissue Accumulation: There are no available studies detailing the extent to which the compound distributes into different organs and tissues or if it has a propensity to accumulate in specific sites.

Metabolism and Metabolite Identification: The metabolic fate of this compound in animal species has not been described. Consequently, information regarding specific metabolic pathways, such as conjugation reactions (e.g., glucuronidation and sulfation) and the potential for reactive metabolite formation, is not available. Mitigation strategies for such metabolites are therefore also not discussed in the literature.

Excretion Pathways: The primary routes of elimination for this compound and its potential metabolites, whether through urine, feces, or bile, have not been reported in preclinical studies.

Without these fundamental data points, a scientifically accurate and informative article on the preclinical pharmacokinetics of this compound cannot be generated at this time. The absence of such information suggests that the compound may be a novel entity with research findings that are not yet in the public domain, or it may not have been a subject of extensive ADME profiling in published literature.

Preclinical Pharmacokinetic and Pharmacodynamic Pk/pd Studies

In Vitro ADME and PK/PD Prediction Methodologies

Enzyme Efficiency Measurements (e.g., Vmax/Km)

A thorough review of publicly available scientific literature and research databases did not yield specific data on the enzyme efficiency measurements, such as Vmax (maximum reaction velocity) and Km (Michaelis constant), for 4-Chloro-5-fluoronicotinamide. Preclinical studies detailing the interaction of this compound with specific enzymes and the corresponding kinetic parameters have not been published or are not accessible in the public domain.

Enzyme efficiency, often expressed as the catalytic efficiency (Vmax/Km), is a critical parameter in preclinical pharmacodynamic studies. It provides insight into how efficiently an enzyme can convert a substrate into a product and can be crucial for understanding the mechanism of action of a compound that acts as an enzyme inhibitor or substrate.

While the importance of such data for characterizing the pharmacological profile of a compound is well-established, specific experimental values for this compound are not available at this time. Therefore, a data table and detailed discussion of research findings on this topic cannot be provided.

Computational and Theoretical Chemistry Investigations

Molecular Docking and Scoring Functions for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is crucial for understanding the interaction between a ligand, such as 4-Chloro-5-fluoronicotinamide, and its biological target, typically a protein receptor or an enzyme. The process involves sampling a multitude of possible conformations and orientations of the ligand within the binding site of the target.

Following the conformational sampling, scoring functions are employed to estimate the binding affinity for each pose. These functions are mathematical models that approximate the thermodynamics of the ligand-target interaction. Common scoring functions can be classified into three main categories: force-field-based, empirical, and knowledge-based. The choice of docking algorithm and scoring function is critical for the accuracy of the prediction. For halogenated compounds like this compound, it is particularly important to use scoring functions that can accurately model halogen bonding, an interaction that can significantly contribute to binding affinity and specificity.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a compound and its biological activity.

Selection and Calculation of Molecular Descriptors

The foundation of a QSAR model lies in the selection and calculation of molecular descriptors. These are numerical values that encode different aspects of a molecule's structure and properties. For a molecule like this compound, a wide array of descriptors can be calculated, categorized as:

1D descriptors: These are based on the molecular formula, such as molecular weight and atom counts.

2D descriptors: These are derived from the 2D representation of the molecule and include topological indices, connectivity indices, and counts of specific structural fragments.

3D descriptors: These are calculated from the 3D conformation of the molecule and encompass geometric, steric, and surface area parameters.

Physicochemical descriptors: These include properties like lipophilicity (logP), molar refractivity, and electronic properties derived from quantum chemical calculations (e.g., partial charges, dipole moment, HOMO/LUMO energies).

The selection of relevant descriptors is a critical step to build a robust and predictive QSAR model.

Predictive Modeling for Biological Activity and ADME Properties

Once a set of descriptors is calculated for a series of analogs of this compound with known biological activities, statistical methods are used to build the QSAR model. Techniques such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning algorithms like Support Vector Machines (SVM) and Random Forest (RF) are commonly employed.

A well-validated QSAR model can then be used to predict the biological activity of new, untested derivatives of this compound. Furthermore, QSAR models can be developed to predict Absorption, Distribution, Metabolism, and Excretion (ADME) properties, which are crucial for assessing the drug-likeness of a compound.

Molecular Dynamics Simulations for Conformational Ensembles and Binding Energetics

Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems, allowing for the study of the conformational flexibility of this compound and its complex with a biological target over time. mdpi.comnih.gov By solving Newton's equations of motion for the atoms in the system, MD simulations can reveal the stability of the ligand-target complex, the role of solvent molecules, and the key interactions that govern binding. nih.gov

From the MD trajectory, a conformational ensemble of the this compound-target complex can be generated. This ensemble provides a more realistic representation of the binding process than the static picture from molecular docking. Advanced techniques, such as the Molecular Mechanics Poisson-Boltzmann Surface Area (MM/PBSA) and Free Energy Perturbation (FEP), can be applied to MD trajectories to calculate the binding free energy, offering a more accurate estimation of binding affinity.

Virtual Screening of Chemical Libraries for Novel Hits

Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. nih.gov For a scaffold like this compound, virtual screening can be employed in two primary ways:

Ligand-based virtual screening: If the biological target is unknown, but active compounds with a similar scaffold are known, these can be used as a template to search for other molecules with similar shapes or physicochemical properties.

Structure-based virtual screening: If the 3D structure of the target is known, molecular docking can be used to screen large compound libraries against the target's binding site to identify potential binders. nih.gov

Virtual screening can significantly reduce the number of compounds that need to be synthesized and tested experimentally, thereby saving time and resources in the early stages of drug discovery. nih.gov

De Novo Design and Scaffold Hopping Approaches

De novo design is a computational strategy for designing novel molecules from scratch. nih.govnih.govrsc.org Algorithms for de novo design can build new molecules atom-by-atom or by combining molecular fragments within the constraints of a target's binding site. Starting with a core structure like this compound, these methods can suggest modifications or entirely new functional groups to optimize binding affinity and other desired properties.

Scaffold hopping is a related approach that aims to identify new molecular scaffolds that can mimic the key interactions of a known active compound but possess a different core structure. nih.gov This is particularly useful for generating novel intellectual property and for finding compounds with improved ADME properties. For this compound, scaffold hopping algorithms could identify alternative heterocyclic systems that maintain the essential pharmacophoric features required for biological activity.

The search results provided information on related but distinct compounds, such as other chloro- and fluoro-substituted aromatic molecules or different nicotinamide (B372718) derivatives. However, none of the results contained the specific data required to generate a scientifically accurate and detailed article on the theoretical mechanistic studies of this compound as per the provided outline.

Therefore, due to the lack of available information on this specific topic for the requested compound, it is not possible to generate the English article as instructed.

Advanced Analytical Methodologies for Research and Characterization

Chromatographic Separation Techniques

Chromatography is an indispensable tool for the separation, identification, and purification of "4-Chloro-5-fluoronicotinamide." By exploiting the differential partitioning of the compound between a stationary phase and a mobile phase, various techniques can be applied to achieve specific analytical or preparative goals.

High-Performance Liquid Chromatography (HPLC) is the premier method for assessing the purity of "this compound" and quantifying its concentration in various mixtures. A typical analytical approach utilizes a reversed-phase (RP) method, where the stationary phase is nonpolar (e.g., C18-silica) and the mobile phase is a more polar solvent mixture.

The separation is based on the compound's hydrophobicity; it partitions between the C18-coated silica (B1680970) gel and the mobile phase. By carefully controlling the mobile phase composition—often a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol—and its flow rate, a sharp, symmetrical peak for "4--Chloro-5-fluoronicotinamide" can be achieved. Purity is determined by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram. For quantification, a calibration curve is constructed by analyzing standards of known concentrations, allowing for the precise determination of the compound's amount in a sample.

Table 1: Illustrative HPLC Method Parameters for Analysis of "this compound"

| Parameter | Typical Value |

|---|---|

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | Isocratic or gradient mixture of Acetonitrile and Water (e.g., 70:30 v/v) |

| Flow Rate | 1.0 - 1.2 mL/min |

| Detection | UV Spectrophotometry at a specific wavelength (e.g., 254 nm) |

| Injection Volume | 10 - 20 µL |

| Column Temperature | Ambient or controlled (e.g., 25 °C) |

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, offering higher resolution, increased sensitivity, and faster analysis times. This is achieved by using columns packed with smaller particles (typically sub-2 µm) and operating at much higher pressures. For "this compound," a UPLC method would provide a more rapid assessment of purity, capable of separating the main compound from even closely related impurities in a fraction of the time required by HPLC. The fundamental principles of separation remain the same as in reversed-phase HPLC, but the enhanced efficiency of UPLC allows for higher throughput analysis, which is crucial in research and manufacturing environments.

When a high-purity sample of "this compound" is required for further research, such as for use as an analytical standard or for structural elucidation studies, preparative chromatography is employed. This technique is essentially a scaled-up version of analytical HPLC. semanticscholar.orgresearchgate.net Larger columns with greater diameters are used, and higher flow rates are applied to process larger sample volumes. semanticscholar.org The goal shifts from analysis to isolation. Fractions of the eluent are collected as they exit the detector, and those containing the pure compound are combined and the solvent is evaporated, yielding the isolated "this compound." acs.org This method is critical for obtaining the milligram-to-gram quantities of purified material necessary for comprehensive characterization. semanticscholar.org

Chiral chromatography is a specialized technique used to separate enantiomers—stereoisomers that are non-superimposable mirror images of each other. The "this compound" molecule is achiral as it possesses a plane of symmetry and lacks a stereocenter. Therefore, chiral chromatography is not applicable for the separation of this compound itself.

However, this technique would become essential if "this compound" were used as a precursor or reactant in the synthesis of a new chiral molecule. nih.govnih.gov In such cases, the resulting product could be a racemic mixture (an equal mixture of both enantiomers). Chiral chromatography, using a chiral stationary phase (CSP), would then be employed to resolve this mixture into its individual, enantiomerically pure components. mdpi.com The separation relies on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector, which have different energies of formation, leading to different retention times. mdpi.com

Spectroscopic and Spectrometric Characterization

Spectroscopic techniques are vital for the structural elucidation of "this compound." These methods probe the interactions of the molecule with electromagnetic radiation to provide detailed information about its atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of "this compound" in solution. By analyzing the magnetic properties of atomic nuclei—specifically ¹H (proton), ¹³C, and ¹⁹F—a complete picture of the molecular framework can be assembled.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number and environment of hydrogen atoms. For "this compound," one would expect to see distinct signals for the two protons on the pyridine (B92270) ring and the two protons of the amide (-CONH₂) group. The chemical shifts (δ) of the ring protons are influenced by the electron-withdrawing effects of the chlorine, fluorine, and carboxamide groups. Spin-spin coupling between the fluorine atom and the adjacent ring protons would result in characteristic splitting patterns (doublets or doublet of doublets), confirming their spatial relationship.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule and provides insight into their chemical environment. The spectrum for "this compound" would show six distinct signals: five for the carbon atoms of the pyridine ring and one for the carbonyl carbon of the amide group. The chemical shifts of the ring carbons are significantly affected by the attached halogen atoms. The carbon atom bonded to fluorine will exhibit a large C-F coupling constant, appearing as a doublet, which is a definitive indicator of its position.

¹⁹F NMR Spectroscopy: As fluorine has a spin of ½ and 100% natural abundance, ¹⁹F NMR is a highly sensitive and informative technique for fluorinated compounds. The ¹⁹F NMR spectrum of "this compound" would show a single primary signal. The chemical shift of this signal is characteristic of a fluorine atom attached to an aromatic ring. Furthermore, this signal would be split into a multiplet due to coupling with the adjacent aromatic protons (H-6 and H-4, though H-4 is substituted by Cl), providing crucial confirmation of the fluorine's location at the C-5 position.

Table 2: Predicted NMR Data for "this compound"

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

|---|---|---|---|---|

| ¹H | ~8.7 | Doublet | ~2-3 Hz | H-2 |

| ¹H | ~8.5 | Doublet | ~5-7 Hz | H-6 |

| ¹H | ~7.8 (broad) | Singlet | - | -NH₂ |

| ¹H | ~7.6 (broad) | Singlet | - | -NH₂ |

| ¹³C | ~165 | Singlet | - | C=O |

| ¹³C | ~155 | Doublet | J(C-F) ~250-260 Hz | C-5 |

| ¹³C | ~148 | Doublet | J(C-F) ~10-15 Hz | C-6 |

| ¹³C | ~145 | Doublet | J(C-F) ~3-5 Hz | C-2 |

| ¹³C | ~130 | Doublet | J(C-F) ~20-25 Hz | C-4 |

| ¹³C | ~125 | Singlet | - | C-3 |

| ¹⁹F | ~ -120 to -130 | Multiplet | - | F-5 |

Mass Spectrometry (MS, LC-MS, HRMS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable tool for the structural elucidation of "this compound," providing precise information on its molecular weight and fragmentation patterns.

Mass Spectrometry (MS): In standard mass spectrometry, the molecule is ionized, and the mass-to-charge ratio (m/z) of the resulting ion is measured. For "this compound" (molecular formula: C₆H₄ClFN₂O), the expected monoisotopic mass of the molecular ion [M]⁺ would be approximately 174.00 g/mol . High-resolution mass spectrometry (HRMS) would provide a more accurate mass measurement, allowing for the confirmation of the elemental composition.

Liquid Chromatography-Mass Spectrometry (LC-MS): The coupling of liquid chromatography with mass spectrometry allows for the separation of "this compound" from impurities or metabolites before its introduction into the mass spectrometer. This is particularly useful for analyzing complex mixtures. The retention time in the LC system provides an additional layer of identification.

Fragmentation Analysis: Tandem mass spectrometry (MS/MS) is used to fragment the molecular ion and analyze the resulting product ions. This fragmentation pattern is unique to the molecule's structure and can be used for definitive identification. The fragmentation of "this compound" would likely involve the loss of the amide group (-CONH₂) and cleavage of the pyridine ring, yielding characteristic fragment ions.

Table 1: Predicted Mass Spectrometry Data for this compound

| Parameter | Predicted Value |

| Molecular Formula | C₆H₄ClFN₂O |

| Monoisotopic Mass | 174.0003 g/mol |

| Major Fragment Ions (m/z) | 157 (loss of NH₃), 130 (loss of CONH₂), 111 (loss of Cl and F) |

Note: The fragment ions are predicted based on common fragmentation pathways for similar structures and would require experimental verification.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of "this compound" would exhibit characteristic absorption bands corresponding to its various structural features. By analogy with similar aromatic amides, the expected vibrational frequencies can be predicted.

Table 2: Predicted Infrared Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) |

| N-H Stretch (Amide) | 3400-3200 |

| C=O Stretch (Amide) | 1680-1630 |

| C=C and C=N Stretch (Aromatic Ring) | 1600-1400 |

| C-F Stretch | 1250-1000 |

| C-Cl Stretch | 800-600 |

Radiometric and Imaging Techniques for Labeled Analogs

The study of the in vivo behavior of "this compound" can be facilitated by the use of radiolabeled analogs.

When "this compound" is labeled with a radionuclide, such as ¹⁸F, radio-High-Performance Liquid Chromatography (radio-HPLC) is essential for determining its radiochemical purity. This technique combines the separation power of HPLC with a radiation detector to quantify the amount of radioactivity associated with the parent compound and any radiolabeled impurities or metabolites. This is a critical quality control step before its use in preclinical or clinical studies.

Positron Emission Tomography (PET) is a non-invasive imaging technique that can visualize and quantify the distribution of a radiolabeled compound in a living organism. An ¹⁸F-labeled analog of "this compound" could be used as a PET tracer to study its pharmacokinetics and biodistribution in preclinical models. This would provide valuable information on its uptake and clearance from various organs and tissues, which is particularly relevant if the compound is being developed as a therapeutic or diagnostic agent. Studies with other fluorinated nicotinamide (B372718) analogs have demonstrated the utility of PET in melanoma imaging. researchgate.net

Bioanalytical Methods for Complex Biological Matrices

The quantification of "this compound" in biological matrices such as plasma or tissue homogenates presents unique challenges due to the complexity of these samples. A robust bioanalytical method is crucial for pharmacokinetic and metabolism studies.

A typical bioanalytical method would involve:

Sample Preparation: This step is designed to remove interfering substances from the biological matrix. Common techniques include protein precipitation, liquid-liquid extraction, or solid-phase extraction.

Chromatographic Separation: HPLC is used to separate the analyte of interest from endogenous components of the matrix.

Detection: Mass spectrometry is the preferred detection method due to its high sensitivity and selectivity. An LC-MS/MS method would be developed to monitor a specific precursor-to-product ion transition for "this compound," ensuring accurate quantification.

The development and validation of such a method would follow stringent regulatory guidelines to ensure its accuracy, precision, and reliability.

Future Research Trajectories and Broader Impact

Design and Synthesis of Next-Generation Nicotinamide (B372718) Derivatives

The structural scaffold of 4-Chloro-5-fluoronicotinamide presents a versatile platform for the design and synthesis of next-generation nicotinamide derivatives. mdpi.comnih.gov Medicinal chemists can systematically modify the core structure to explore structure-activity relationships (SAR). Key areas for synthetic modification include:

Substitution at the Pyridine (B92270) Ring: The chloro and fluoro substituents can be replaced with other functional groups to modulate the electronic properties and steric profile of the molecule. This can influence binding affinity to biological targets.

Modification of the Amide Group: The amide nitrogen can be functionalized with various substituents to alter solubility, metabolic stability, and pharmacokinetic properties. rsc.org

Introduction of Bioisosteres: Replacing key functional groups with bioisosteres can lead to compounds with improved efficacy and reduced off-target effects.

A general synthetic approach for creating a library of such derivatives would involve the initial synthesis of the 4-chloro-5-fluoronicotinic acid precursor, followed by amide coupling with a diverse range of amines. mdpi.com

Exploration of Novel Therapeutic Applications for this compound Scaffolds

While the specific therapeutic applications of this compound are not yet fully elucidated, the broader class of nicotinamide derivatives has shown promise in a variety of therapeutic areas. rsc.org Future research will likely focus on screening this compound and its analogs for activity in:

Oncology: Nicotinamide metabolism is increasingly recognized as a crucial factor in tumor progression. nih.govnih.gov Derivatives of nicotinamide could potentially modulate the activity of enzymes involved in cancer cell metabolism.

Neurodegenerative Diseases: Nicotinamide has been investigated for its potential neuroprotective effects. nih.gov Halogenated derivatives may exhibit altered blood-brain barrier permeability and target engagement.

Infectious Diseases: The pyridine ring is a common motif in antimicrobial and antiviral agents. mdpi.com Novel nicotinamide derivatives could be screened for activity against a range of pathogens.

The following table outlines potential therapeutic areas and the rationale for investigating this compound scaffolds:

| Therapeutic Area | Rationale for Investigation |

| Oncology | Modulation of nicotinamide metabolism in cancer cells. nih.govnih.gov |

| Neurodegenerative Diseases | Potential for neuroprotective effects. nih.gov |

| Infectious Diseases | The pyridine core is a known pharmacophore in antimicrobial agents. mdpi.com |

| Inflammatory Diseases | Some nicotinamide derivatives have shown anti-inflammatory properties. |

Development of Predictive Models for Efficacy and Metabolism

Computational modeling will be instrumental in accelerating the discovery and development of drugs based on the this compound scaffold. acs.orguni-hamburg.de Future research in this area will likely involve:

Quantitative Structure-Activity Relationship (QSAR) Models: By synthesizing and testing a library of derivatives, researchers can develop QSAR models to predict the biological activity of new compounds based on their chemical structures.

Pharmacophore Modeling: Identifying the key structural features required for biological activity can guide the design of more potent and selective compounds.

In Silico Metabolism Prediction: Computational tools can predict the metabolic fate of this compound and its derivatives, helping to identify potential metabolic liabilities early in the drug discovery process. acs.orguni-hamburg.de These models can predict sites of metabolism (SOMs) and the structures of potential metabolites. uni-hamburg.de

Various computational approaches can be employed for these predictive models:

| Modeling Approach | Application |

| Machine Learning (e.g., Artificial Neural Networks) | Prediction of sites of metabolism (SOMs). acs.org |

| Expert Systems | Elucidation of potential metabolite structures. uni-hamburg.de |

| Molecular Docking | Predicting binding interactions with target proteins. |

| Molecular Dynamics Simulations | Understanding the dynamic behavior of the compound in a biological environment. uni-hamburg.de |

Contribution to Fundamental Understanding of Pyridine Chemistry and Biology

The study of this compound and its derivatives will contribute to the broader understanding of pyridine chemistry and biology. nih.gov The pyridine ring is a fundamental heterocyclic scaffold in medicinal chemistry due to its ability to engage in hydrogen bonding and its unique electronic properties. nih.gov

Research on this specific compound can provide insights into:

The Influence of Halogenation: The presence of both chlorine and fluorine atoms on the pyridine ring offers a unique opportunity to study their combined effects on reactivity, binding interactions, and metabolic stability.

Synthetic Methodologies: The development of efficient synthetic routes to this compound and its derivatives can expand the toolbox of synthetic chemists working with substituted pyridines. google.com

Biological Activity of Halogenated Pyridines: A deeper understanding of how halogenation patterns on the pyridine ring influence biological activity can inform the design of future drug candidates across various therapeutic areas.

The unique substitution pattern of this compound makes it a valuable tool for probing the chemical and biological properties of the pyridine nucleus.

Q & A

Q. How can researchers address conflicting crystallographic data on this compound’s solid-state conformation?

- Methodological Answer : Re-refine diffraction data (e.g., SHELXL) with updated disorder models. Compare packing diagrams (Mercury software) to assess intermolecular interactions (e.g., halogen bonding). Cross-validate with solid-state NMR (¹⁹F MAS) .

Ethical and Safety Considerations

Q. What safety protocols are essential when handling this compound in laboratory settings?

Q. How should in vivo toxicity studies for this compound comply with ethical guidelines?

- Methodological Answer : Obtain IACUC approval for animal models (e.g., rodent LD₅₀ testing). Adhere to the 3Rs framework: Replace (use in silico models where possible), Reduce (minimize sample size via power analysis), Refine (euthanasia via CO₂ inhalation). Report histopathology findings transparently .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.